molecular formula C7H4FNO B1301987 2-Fluoro-4-hydroxybenzonitrile CAS No. 82380-18-5

2-Fluoro-4-hydroxybenzonitrile

Cat. No.: B1301987
CAS No.: 82380-18-5
M. Wt: 137.11 g/mol
InChI Key: REIVHYDACHXPNH-UHFFFAOYSA-N
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Description

2-Fluoro-4-hydroxybenzonitrile is a useful research compound. Its molecular formula is C7H4FNO and its molecular weight is 137.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Liquid-Crystal Transition Temperatures

2-Fluoro-4-hydroxybenzonitrile has been utilized in the synthesis of ester derivatives, particularly in the context of liquid-crystal technology. Studies have shown that esters containing this compound, especially when combined with cyclohexane or bicyclo[2.2.2]octane rings, exhibit higher nematic-isotropic transition temperatures than their unsubstituted counterparts. These findings have implications for the development of advanced liquid-crystal displays and related technologies (Kelly & Schad, 1984).

Inhibition of CDC25B Phosphatase

In the field of cancer research, this compound has been identified as a molecule that binds to the catalytic domain of CDC25B phosphatase. This interaction disrupts the enzyme's protein–protein interactions, which is a novel approach for targeting CDC25 phosphatases in cancer therapy. The compound's ability to inhibit these interactions opens up new avenues for the development of anticancer drugs (Lund et al., 2014).

Energetic and Structural Study

A comprehensive energetic and structural study of this compound has been conducted, including analysis of standard molar enthalpies of formation, vapor-pressure studies, and UV-vis spectroscopy. Theoretical estimations and computational studies have also been employed to evaluate the electronic properties of the compound. This research provides significant insights into the thermodynamic and electronic characteristics of monofluorobenzonitriles, which are relevant for various chemical and pharmaceutical applications (da Silva et al., 2012).

Radiofluorinated Compound Synthesis

This compound oxide has been utilized in the synthesis of radiofluorinated compounds. This compound reacts rapidly with alkenes and alkynes under mild conditions, making it suitable for the preparation of radiopharmaceuticals. Such applications are crucial in medical imaging and diagnostics, particularly in positron emission tomography (PET) (Zlatopolskiy et al., 2012).

Safety and Hazards

2-Fluoro-4-hydroxybenzonitrile is toxic if swallowed and causes serious eye damage . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Properties

IUPAC Name

2-fluoro-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO/c8-7-3-6(10)2-1-5(7)4-9/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIVHYDACHXPNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370440
Record name 2-Fluoro-4-hydroxybenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82380-18-5
Record name 2-Fluoro-4-hydroxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82380-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-hydroxybenzonitrile
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Record name 2-Fluoro-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-hydroxybenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.138
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzonitrile, 2-fluoro-4-hydroxy
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Synthesis routes and methods

Procedure details

A mixture of 2-fluoro-4-methoxy-benzonitrile (500 mg, 0.246 mmol) and pyridine hydrochloride (2.0 g, 17.2 mmol) is heated at 170° C. for 5 hours. The reaction is partitioned between ethyl acetate and 1N hydrochloric acid. The organic phase is washed with brine, dried over sodium sulfate, and concentrated in vacuo to afford 2-fluoro-4-hydroxy-benzonitrile.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Fluoro-4-hydroxybenzonitrile interact with its target, CDC25B, and what are the downstream effects?

A1: this compound binds to a specific pocket on CDC25B, a phosphatase enzyme crucial for cell cycle regulation. [, ] This pocket, located away from the enzyme's active site, is involved in the protein-protein interaction between CDC25B and its substrate, CDK2/Cyclin A. [] By binding to this pocket, this compound disrupts the interaction between CDC25B and CDK2/Cyclin A, ultimately inhibiting the dephosphorylation of CDK2. [] This disruption of CDK2 dephosphorylation could potentially inhibit uncontrolled cell growth associated with cancer.

Q2: What is the structural characterization of this compound?

A2: this compound has the molecular formula C7H4FNO and a molecular weight of 137.11 g/mol. [] The molecule is planar, and crystallographic studies reveal the presence of intermolecular O–H⋯N hydrogen bonds that link the molecules into linear chains. []

Q3: Has computational chemistry been used to study this compound and its interactions with CDC25B?

A3: Yes, molecular docking studies have been employed to investigate the binding affinity of this compound and other related compounds to CDC25B. [] These studies have provided insights into the potential of these molecules as inhibitors of this enzyme.

Q4: What are the known Structure-Activity Relationships (SAR) for this compound and its analogs regarding CDC25B inhibition?

A4: While specific SAR data for this compound and its analogs are not extensively detailed in the provided research, studies have shown that modifying the substituents on the benzene ring can significantly impact the compound's binding affinity to CDC25B. [] Further research exploring different substitutions on the aromatic ring could lead to the development of more potent and selective CDC25B inhibitors.

Q5: What are the potential applications of this compound in terms of drug discovery and development?

A5: The research suggests that targeting CDC25 phosphatases through the disruption of protein-protein interactions with their substrate, like the interaction between CDC25B and CDK2/Cyclin A, represents a novel approach for drug development. [] this compound, as a disruptor of this interaction, provides a proof of concept for this approach. Further research and development of more potent analogs could lead to new therapeutic strategies for diseases like cancer, where CDC25B is often overexpressed. [, ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.